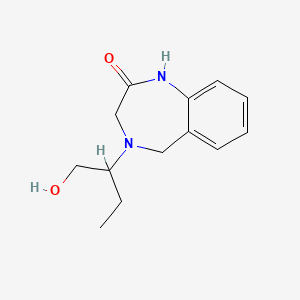![molecular formula C16H16F3N3O2 B6990321 2-[2-(dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide](/img/structure/B6990321.png)
2-[2-(dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a trifluorophenyl group, and a dimethylaminoethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is to start with 2,3,4-trifluorophenylamine, which undergoes a reaction with a suitable pyridine derivative under controlled conditions. The dimethylaminoethoxy group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the pyridine ring or the trifluorophenyl group.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide derivatives, reduced pyridine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of trifluorophenyl groups on biological systems. It can also serve as a tool for probing molecular interactions and pathways.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.
Mechanism of Action
The mechanism by which 2-[2-(Dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to biological effects. The dimethylaminoethoxy moiety may play a role in modulating the compound's solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: : This compound shares the dimethylaminoethoxy group but lacks the pyridine and trifluorophenyl moieties.
N-(2,3,4-Trifluorophenyl)pyridine-4-carboxamide: : This compound lacks the dimethylaminoethoxy group.
Uniqueness
The uniqueness of 2-[2-(Dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide lies in its combination of the trifluorophenyl group, the pyridine ring, and the dimethylaminoethoxy moiety. This combination provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-N-(2,3,4-trifluorophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-22(2)7-8-24-13-9-10(5-6-20-13)16(23)21-12-4-3-11(17)14(18)15(12)19/h3-6,9H,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGVOBWJOHJQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=NC=CC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-di(cyclobutyl)-2-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]acetamide](/img/structure/B6990248.png)
![Tert-butyl 4-[4-[methyl(prop-2-ynyl)carbamoyl]-1,3-oxazol-5-yl]piperidine-1-carboxylate](/img/structure/B6990262.png)
![Tert-butyl 4-[4-(cyclopropylmethylcarbamoyl)-1,3-oxazol-5-yl]piperidine-1-carboxylate](/img/structure/B6990265.png)

![Methyl 4-[(2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]thiane-4-carboxylate](/img/structure/B6990274.png)

![[3,3-dimethyl-7-(trifluoromethyl)-2H-indol-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6990322.png)
![(3-Aminocyclopentyl)-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]methanone](/img/structure/B6990323.png)
![[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-(3-cyclopropylphenyl)methanone](/img/structure/B6990329.png)
![[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B6990336.png)


![2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6990360.png)

